3-Chlor-2-(Chlormethyl)pyridin-Hydrochlorid

Übersicht

Beschreibung

3-Chloro-2-(chloromethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N·HCl . It is a crystalline solid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, making it a valuable building block in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, the compound is used to synthesize various bioactive molecules, including potential pharmaceuticals. It serves as an intermediate in the development of drugs targeting specific enzymes and receptors .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .

Wirkmechanismus

Target of Action

3-Chloro-2-(chloromethyl)pyridine hydrochloride, also known as 2-Chloromethylpyridine hydrochloride, is primarily used as a precursor to pyridine-containing ligands . It is an alkylating agent and is used in the synthesis of various pharmaceuticals .

Mode of Action

As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .

Result of Action

The result of the action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is the formation of other compounds through its role as a precursor and alkylating agent . For example, it has been used in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .

Action Environment

The action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, light, and the presence of other chemicals . It should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Biochemische Analyse

Cellular Effects

It is known that chlorinated compounds can have various effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas at 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to a temperature range of 58-60°C while chlorine gas is introduced under light irradiation. The reaction is monitored using gas chromatography to determine the endpoint. After the reaction is complete, the product is isolated by distillation and then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-(chloromethyl)pyridine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-(chloromethyl)pyridine hydrochloride

- 3-(Chloromethyl)pyridine hydrochloride

- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

Comparison: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

Biologische Aktivität

3-Chloro-2-(chloromethyl)pyridine hydrochloride (C₆H₆Cl₃N·HCl) is a chlorinated derivative of pyridine known for its significant biological activity and utility in various chemical syntheses. This article explores its biological properties, mechanisms of action, and relevant research findings.

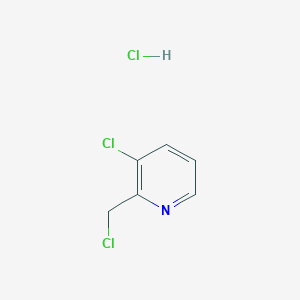

Chemical Structure and Properties

The compound features a pyridine ring with two chlorine substituents and a chloromethyl group, which contributes to its reactivity. The molecular structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₃N·HCl |

| Molecular Weight | 196.5 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in water and organic solvents |

Enzymatic Interactions

3-Chloro-2-(chloromethyl)pyridine hydrochloride has been shown to interact with various enzymes, particularly cytochrome P450 enzymes (e.g., CYP1A2). These interactions can inhibit or activate enzymatic activity, influencing metabolic pathways critical for drug metabolism and detoxification processes. Notably, its inhibitory effects on CYP1A2 suggest potential implications in pharmacokinetics and toxicity profiles of co-administered drugs .

Antimicrobial and Insecticidal Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Additionally, it has demonstrated insecticidal properties, particularly against nematodes, suggesting applications in agricultural pest management . Its ability to inhibit root knot development in tomato seedlings highlights its potential as a biopesticide.

Carcinogenic Potential

A significant study conducted by the National Toxicology Program assessed the carcinogenicity of 2-(chloromethyl)pyridine hydrochloride (closely related to 3-Chloro-2-(chloromethyl)pyridine hydrochloride) in Fischer 344 rats and B6C3F1 mice. The compound was administered via gavage at varying dosages over an extended period (99 weeks). The results indicated a dose-related increase in subcutaneous fibromas in male rats, raising concerns about its carcinogenic potential .

| Species | Dosage (mg/kg) | Tumor Incidence | Notes |

|---|---|---|---|

| Fischer Rats | 75 / 150 | Slight increase | Body weight depression noted |

| B6C3F1 Mice | 125 / 250 | No significant tumors observed | High tolerance observed |

Mutagenicity and Irritation

The compound is classified as corrosive and irritating, capable of causing burns upon contact with skin or eyes, and respiratory tract irritation upon inhalation. Additionally, it is suspected to be a mutagen, necessitating caution in handling .

The biological activity of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is primarily attributed to its ability to bind to active sites on enzymes and other biomolecules. This binding can lead to modulation of cellular signaling pathways, alterations in gene expression, and changes in metabolic activities. The compound's chloromethyl group enhances its reactivity, allowing for further functionalization in synthetic applications.

Case Studies

Several case studies have explored the applications of 3-Chloro-2-(chloromethyl)pyridine hydrochloride in drug synthesis and agricultural chemistry:

- Antimicrobial Applications : A study demonstrated the compound's effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

- Pesticidal Efficacy : Field trials showed that formulations containing this compound effectively reduced nematode populations in agricultural settings without significant phytotoxicity to crops.

Eigenschaften

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKPCRREBTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599956 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124425-87-2 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.